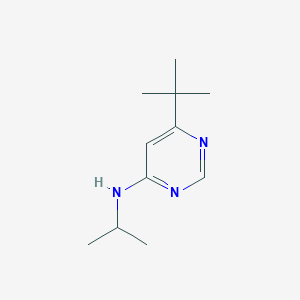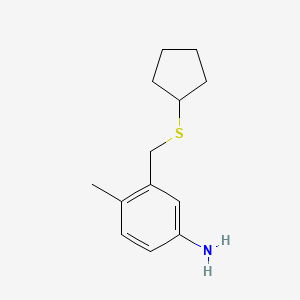![molecular formula C11H15NO2 B1485644 trans-2-[(Benzyloxy)amino]cyclobutan-1-ol CAS No. 2160330-30-1](/img/structure/B1485644.png)
trans-2-[(Benzyloxy)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(Benzyloxy)amino]cyclobutan-1-ol, also known as trans-2-benzyloxy-amino-cyclobutanol (TBC), is a cyclic alcohol with a wide range of potential uses in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and most organic solvents. TBC has been used in a variety of scientific applications, including as a catalyst for organic syntheses and as a reagent in biochemistry and analytical chemistry. It has also been used to study the mechanisms of action of drugs and other compounds, as well as to investigate the biochemical and physiological effects of these compounds.
Applications De Recherche Scientifique
TBC has been used in a variety of scientific research applications, including as a catalyst for organic syntheses and as a reagent in biochemistry and analytical chemistry. It has also been used to study the mechanisms of action of drugs and other compounds, as well as to investigate the biochemical and physiological effects of these compounds. In addition, TBC has been used as a model compound to study the effects of pH, temperature, and other environmental factors on the reactivity of compounds.
Mécanisme D'action
The mechanism of action of TBC is not well understood. However, it is believed that its reactivity is due to its ability to form hydrogen bonds with other molecules, which can facilitate the formation of new bonds between molecules. Additionally, TBC may also act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBC are not well understood. However, it has been shown to have some effect on the metabolism of certain drugs, suggesting that it may have some influence on the biochemical and physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
TBC has several advantages for laboratory experiments. It is soluble in water and most organic solvents, making it easy to work with. It is also relatively stable and has a low toxicity. However, it is important to note that TBC can react with certain compounds, so it is important to be aware of this when working with it.
Orientations Futures
The potential future directions for TBC are numerous. It could be used to further study the biochemical and physiological effects of drugs and other compounds. Additionally, it could be used to develop new catalysts for organic syntheses and as a reagent in biochemistry and analytical chemistry. It could also be used to study the effects of pH, temperature, and other environmental factors on the reactivity of compounds. Finally, it could be used as a model compound to study the mechanisms of action of drugs and other compounds.
Propriétés
IUPAC Name |
(1R,2R)-2-(phenylmethoxyamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-7-6-10(11)12-14-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYOFBAAMMRLCB-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NOCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NOCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)

![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)


![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)